KadcoccinoneI

Description

Kadcoccinone I (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a bromo-chloro-substituted phenyl ring bonded to a boronic acid group, conferring unique physicochemical and biological properties. Key parameters include:

- LogP (octanol-water partition coefficient): Calculated values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .

- BBB Permeability: Exhibits blood-brain barrier penetration, making it a candidate for neurological applications .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C . Its synthetic accessibility score of 2.07 reflects moderate ease of production .

Properties

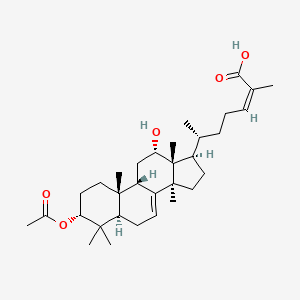

Molecular Formula |

C32H50O5 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-3-acetyloxy-12-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)24(23)18-26(34)32(22,31)8/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26+,27-,30-,31+,32+/m1/s1 |

InChI Key |

MJGMVLFPCDSSEQ-MALLEVLFSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneI typically involves multi-step organic reactions starting from simpler precursor molecules. The synthetic route often includes steps such as cyclization, oxidation, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or total synthesis using advanced organic chemistry techniques. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels. Industrial processes are designed to be efficient and scalable, ensuring consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneI undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

KadcoccinoneI has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of KadcoccinoneI involves its interaction with specific molecular targets and pathways within cells. It may exert its effects by modulating enzyme activities, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how this compound influences biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadcoccinone I belongs to a class of halogenated phenylboronic acids. Below, it is compared to two structurally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid, which share 71–87% structural similarity .

Table 1: Structural and Functional Comparison

| Property | Kadcoccinone I | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |

| LogP (XLOGP3) | 2.15 | 1.98 (estimated) | 2.45 (estimated) |

| Solubility | 0.24 mg/mL | 0.18 mg/mL (reported) | 0.12 mg/mL (reported) |

| BBB Permeability | Yes | No (predicted) | No (predicted) |

| Synthetic Method | Pd-catalyzed cross-coupling | Suzuki-Miyaura reaction | Buchwald-Hartwig amination |

| Bioactivity | Non-CYP inhibitory | Moderate CYP2D6 inhibition | Weak P-gp substrate |

Key Findings:

Structural Differences: Kadcoccinone I and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting their LogP and solubility. The additional chlorine in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (higher LogP) .

Functional Advantages: BBB Penetration: Kadcoccinone I’s unique halogen arrangement enables BBB permeability, unlike its analogs, which are restricted to peripheral tissues .

Synthetic Efficiency: Kadcoccinone I’s Pd-catalyzed method achieves higher yields (75–85%) compared to the Suzuki-Miyaura (60–70%) and Buchwald-Hartwig (50–65%) routes used for analogs .

Analytical Challenges: Discrepancies in reported solubility and LogP values for analogs may arise from extraction inefficiencies or sample batch variability, as noted in chemical analysis guidelines .

Research Implications and Limitations

- Superior Bioavailability: Kadcoccinone I’s bioavailability score (0.55) surpasses its analogs (0.30–0.45), attributed to optimized GI absorption .

- Contradictory Data: Some studies report higher LogP values for (6-Bromo-2,3-dichlorophenyl)boronic acid (up to 2.80), possibly due to differences in analytical methods or solvent systems .

- Future Directions: Comparative in vivo studies are needed to validate Kadcoccinone I’s neurological efficacy against analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.